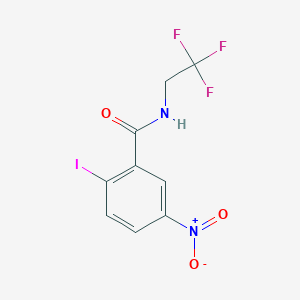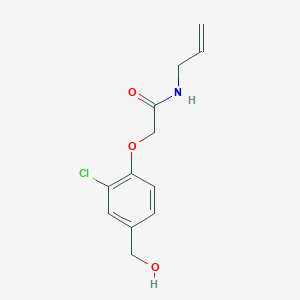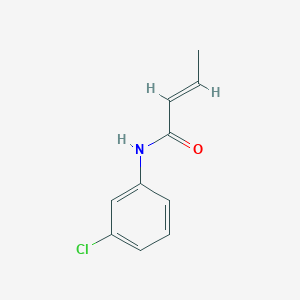
(2E)-N-(3-chlorophenyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-(3-chlorophenyl)but-2-enamide is an organic compound characterized by the presence of a chlorophenyl group attached to a butenamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chlorophenyl)but-2-enamide typically involves the reaction of 3-chloroaniline with crotonic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-(3-chlorophenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while reduction could produce chlorophenylamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-N-(3-chlorophenyl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It can serve as a probe to understand biochemical pathways.
Medicine
In medicine, this compound might be investigated for its pharmacological properties. It could be a candidate for drug development, particularly if it exhibits bioactivity against specific targets.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism by which (2E)-N-(3-chlorophenyl)but-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects in biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-(3-bromophenyl)but-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-N-(3-fluorophenyl)but-2-enamide: Contains a fluorine atom in place of chlorine.
(2E)-N-(3-methylphenyl)but-2-enamide: Features a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2E)-N-(3-chlorophenyl)but-2-enamide imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its analogs with different substituents. This uniqueness can influence its behavior in chemical and biological systems, making it a compound of particular interest in research and industrial applications.
Propriétés
Numéro CAS |
10163-41-4 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
(E)-N-(3-chlorophenyl)but-2-enamide |
InChI |
InChI=1S/C10H10ClNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h2-7H,1H3,(H,12,13)/b4-2+ |
Clé InChI |
DYPIIHRTZAUBPA-DUXPYHPUSA-N |
SMILES isomérique |
C/C=C/C(=O)NC1=CC(=CC=C1)Cl |
SMILES canonique |
CC=CC(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



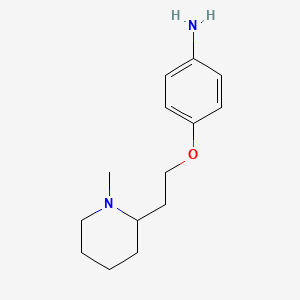
![3-[(3-Methyl-1,2-oxazol-5-yl)methoxy]propanoic acid](/img/structure/B14915220.png)
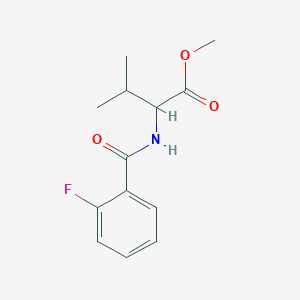
![2-(2-Iodophenyl)-1H-benzo[d]imidazole](/img/structure/B14915227.png)
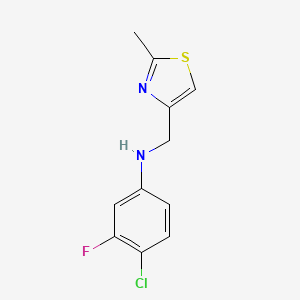
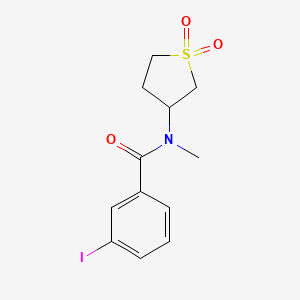
![2-(Benzyl(methyl)amino)-N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)acetamide](/img/structure/B14915243.png)
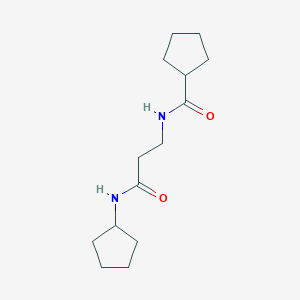
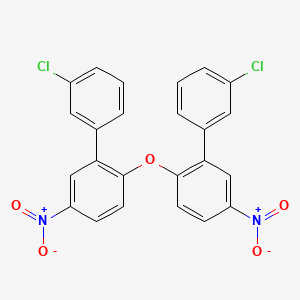
![4-methoxy-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B14915261.png)
![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
